molecular formula C14H15N3O2 B4260788 N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide

Cat. No.: B4260788
M. Wt: 257.29 g/mol
InChI Key: ALBMUQPQXZPXIX-UHFFFAOYSA-N
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Description

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide moiety attached to a phenyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity . The cyclopropane carboxamide moiety can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide is unique due to the combination of the oxadiazole ring and the cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-15-13(19-17-9)8-10-2-6-12(7-3-10)16-14(18)11-4-5-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMUQPQXZPXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Reactant of Route 6
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide

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